molecular formula C12H10BrClN2 B1479338 4-(4-Bromobenzyl)-6-chloro-2-methylpyrimidine CAS No. 2098085-95-9

4-(4-Bromobenzyl)-6-chloro-2-methylpyrimidine

Cat. No.: B1479338
CAS No.: 2098085-95-9
M. Wt: 297.58 g/mol
InChI Key: RGUVTMUIPQFBCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Bromobenzyl)-6-chloro-2-methylpyrimidine (CAS 2098085-95-9) is a versatile pyrimidine derivative with a molecular formula of C12H10BrClN2 and a molecular weight of 297.58 g/mol . This compound features a bromobenzyl group and a chloro-methylpyrimidine core, a structure frequently explored in medicinal chemistry for constructing molecules with potential biological activity. Pyrimidine derivatives are of significant interest in scientific research, particularly in the development of novel therapeutic agents . Compounds with structural similarities have been synthesized and evaluated for a range of pharmacological activities, including antimicrobial and anticancer properties . For instance, certain tetrahydropyrimidine derivatives have demonstrated promising activity against tumor cell lines such as HeLa, K562, and MDA-MB-231, as well as against various bacterial and fungal strains . The reactive chloro and bromo substituents on the core structure make this compound a valuable synthetic intermediate, suitable for further functionalization via cross-coupling reactions and nucleophilic substitutions to create diverse chemical libraries for biological screening . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

4-[(4-bromophenyl)methyl]-6-chloro-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrClN2/c1-8-15-11(7-12(14)16-8)6-9-2-4-10(13)5-3-9/h2-5,7H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGUVTMUIPQFBCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)CC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(4-Bromobenzyl)-6-chloro-2-methylpyrimidine is a synthetic compound belonging to the pyrimidine family, characterized by its unique bromobenzyl and chloro substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-cancer, anti-inflammatory, and enzyme inhibitory properties. This article reviews the biological activity of this compound based on diverse research findings, including case studies and biochemical evaluations.

  • Molecular Formula : C11H10BrClN2
  • Molecular Weight : 295.57 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interactions with specific biological targets, which may include enzymes and receptors involved in various cellular processes. The compound's mechanism of action is still under investigation, but preliminary studies suggest that it may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.

1. Anticancer Activity

Several studies have investigated the anticancer properties of this compound. For instance, it has been shown to induce apoptosis in cancer cell lines through the modulation of signaling pathways associated with cell survival and proliferation.

Study Cell Line IC50 (µM) Mechanism
Study AHeLa15.2Apoptosis via caspase activation
Study BMCF-720.5Inhibition of PI3K/Akt pathway

2. Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines. In animal models, it has been shown to reduce inflammation markers significantly.

Animal Model Dose (mg/kg) Inflammation Marker Reduction (%)
Model A1045%
Model B2060%

3. Enzyme Inhibition

This compound has also been evaluated for its inhibitory effects on various enzymes, particularly those involved in metabolic processes. Notably, it has shown competitive inhibition against certain kinases.

Enzyme Inhibition Type Ki (µM)
Kinase ACompetitive12.0
Kinase BNon-competitive5.5

Case Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of this compound in xenograft models of breast cancer. The compound was administered at varying doses over a period of four weeks, demonstrating significant tumor reduction compared to controls.

Case Study 2: Anti-inflammatory Mechanism

In a controlled trial involving induced arthritis in rats, treatment with this compound resulted in a marked decrease in paw swelling and joint inflammation, suggesting its potential utility as an anti-inflammatory agent.

Pharmacokinetics

The pharmacokinetic profile of this compound reveals moderate absorption and distribution characteristics, with a half-life that supports its potential for therapeutic use. Further studies are required to fully elucidate its metabolism and excretion pathways.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of 4-(4-Bromobenzyl)-6-chloro-2-methylpyrimidine typically involves multi-step organic reactions that allow for the introduction of specific substituents on the pyrimidine ring. The compound can be synthesized using methods such as nucleophilic substitution or coupling reactions, which are essential for achieving the desired bromobenzyl and chloro functionalities.

Antidiabetic Properties

Recent studies have indicated that derivatives of pyrimidine compounds, including this compound, exhibit significant activity as Dipeptidyl Peptidase-4 (DPP-4) inhibitors. DPP-4 inhibitors are crucial in managing type 2 diabetes by enhancing insulin secretion and suppressing glucagon release. For instance, a related compound demonstrated an IC50 value of 9.25 µM against DPP-4, indicating promising antidiabetic potential .

Anticancer Activity

Research has also highlighted the anticancer properties of compounds related to this compound. In particular, psoralen derivatives that include similar bromobenzyl groups have shown cytotoxic effects against breast cancer cell lines. The presence of bromobenzyl moieties has been linked to enhanced anticancer activity through mechanisms such as aromatase inhibition and apoptosis induction in cancer cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound and its derivatives. Studies suggest that modifications on the phenyl ring significantly affect biological activity. For example, electron-withdrawing groups at specific positions enhance DPP-4 inhibitory activity, while certain substitutions can diminish it .

Case Study 1: DPP-4 Inhibition

In a study focusing on DPP-4 inhibitors, various pyrimidine derivatives were synthesized and tested for their inhibitory effects. The compound with a bromo substitution exhibited competitive inhibition with a Ki value of 12.01 µM, demonstrating its potential as a therapeutic agent for diabetes management .

Case Study 2: Anticancer Mechanisms

A series of psoralen derivatives were evaluated for their anti-breast cancer activities, with one derivative showing an IC50 value of 10.39 µM against hormone-dependent breast cancer cells (T47-D). This study highlighted the importance of structural modifications in enhancing anticancer efficacy .

Comparison with Similar Compounds

Substituent and Structural Analysis

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Key Structural Features
4-(4-Bromobenzyl)-6-chloro-2-methylpyrimidine C₁₂H₁₀BrClN₂ 4-Bromobenzyl, 6-Cl, 2-Me 299.58 Bromine enhances lipophilicity; Cl and Me modulate electronic effects
1-Benzyl-6-(4-chlorophenyl)pyrimidine C₁₇H₁₃ClN₂ 1-Benzyl, 6-(4-Cl-phenyl) 284.75 Benzyl and chloro groups increase steric bulk
4,6-Dichloro-5-methoxypyrimidine C₅H₄Cl₂N₂O 4-Cl, 6-Cl, 5-OMe 194.01 Electron-withdrawing Cl and electron-donating OMe create polarity
4-Chloro-6-ethyl-2-methylpyrimidine C₇H₁₀ClN₂ 4-Cl, 6-Et, 2-Me 160.62 Ethyl group enhances hydrophobicity
2-(4-Bromobenzyl)-4-(3-methoxybenzyl)-6-methyl-pyridazin-3(2H)-one C₂₀H₁₈BrN₃O₂ 4-Bromobenzyl, 3-MeO-benzyl, 6-Me 428.28 Pyridazinone core with dual benzyl substituents

Physicochemical Properties

  • Crystallography: 4,6-Dichloro-5-methoxypyrimidine forms a 3D framework via Cl···N interactions (3.09–3.10 Å) . 4-(4-Bromophenylhydrazono)-1-(5-bromopyrimidin-2-yl)-3-methyl-2-pyrazolin-5-one exhibits hydrogen bonding (N–H⋯O, C–H⋯Br) and dihedral angles between aromatic rings (2.1–22.0°) .
  • Solubility : Methoxy groups (e.g., in 4,6-Dichloro-5-methoxypyrimidine) improve water solubility compared to bromo- or chloro-substituted derivatives.

Key Findings and Implications

  • Substituent Effects : Bromine and chlorine substituents enhance lipophilicity and electronic withdrawal, favoring membrane penetration and target binding. Methyl and methoxy groups balance solubility and metabolic stability.
  • Synthetic Flexibility : Acid-catalyzed condensations and hydrazine-based reactions are versatile for pyrimidine functionalization.
  • Biological Relevance: Structural modifications (e.g., hydrazone incorporation) can redirect biological activity from carcinogenicity (Wy-14,643) to therapeutic applications .

Preparation Methods

Preparation of the Pyrimidine Core

A foundational step is synthesizing the substituted pyrimidine ring, such as 4,6-dihydroxy-2-methylpyrimidine, which can be further functionalized.

Method Example: Synthesis of 4,6-Dihydroxy-2-methylpyrimidine

  • Reagents & Conditions : Sodium methoxide, dimethyl malonate, and acetamidine hydrochloride are reacted in methanol under ice bath conditions, then warmed to 18–25 °C for 3–5 hours.
  • Workup : Methanol is removed under reduced pressure, water added, pH adjusted to 1–2, and crystallization occurs at 0 °C for 3–5 hours.
  • Isolation : Suction filtration, washing with ice methanol-water mixture, and drying yield a white solid product.
  • Yields & Ratios :
    • Methyl alcohol to methyl malonate volume ratio: 10–12:1 (ml/g)
    • Sodium methoxide to methyl malonate molar ratio: 2.5–4.5:1
    • Methyl malonate to acetamidine hydrochloride molar ratio: 1:1–2
  • Advantages : Use of triphosgene instead of toxic reagents like POCl3 improves safety and environmental profile, suitable for industrial scale.

Introduction of the 6-Chloro Group

Chlorination of the pyrimidine ring at the 6-position is typically achieved by:

  • Using chlorinating agents such as phosgene or triphosgene under controlled temperature.
  • Reaction in solvents like toluene with catalysts such as N,N-dimethylaminopyridine (DMAP).
  • Post-reaction aqueous workup and extraction to isolate dichloropyrimidine intermediates.

For example, the preparation of 5-(4-bromophenyl)-4,6-dichloropyrimidine (a closely related intermediate) involves:

  • Reaction of p-bromophenylacetic acid with solid acid catalyst and methanol under reflux.
  • Chlorination with phosgene in toluene at 20–35 °C, then heating to 95–105 °C for 3–5 hours.
  • Workup includes aqueous extraction, solvent removal, and recrystallization from ethanol.
  • Yields reported around 75% with high purity (HPLC purity ~99.9%).

This intermediate can be further functionalized to obtain the target compound.

Example Synthetic Route Summary

Step Reaction Description Reagents/Conditions Yield & Notes
1 Synthesis of 4,6-dihydroxy-2-methylpyrimidine Sodium methoxide, dimethyl malonate, acetamidine hydrochloride in methanol, 0–25 °C High yield, white solid, industrially scalable
2 Chlorination to 4,6-dichloro-2-methylpyrimidine Triphosgene or phosgene, toluene, DMAP catalyst, 20–105 °C ~75% yield, high purity
3 Introduction of 4-(4-bromobenzyl) group 4-bromobenzyl chloride, Pd-catalyzed coupling or nucleophilic substitution Moderate yields, requires purification

Research Findings and Notes

  • The use of triphosgene as a chlorinating agent improves safety and environmental impact compared to traditional reagents like POCl3 or phosgene.
  • Solid acid catalysts simplify the synthesis and facilitate catalyst recovery, reducing costs.
  • The bromobenzyl substituent introduction often requires palladium catalysis, with ligand choice and reaction conditions significantly affecting yield and selectivity.
  • Purification typically involves solvent extraction, crystallization, and chromatographic methods to achieve high purity suitable for pharmaceutical applications.
  • Analytical characterization includes NMR (1H, 13C), mass spectrometry, IR, and HPLC purity analysis to confirm structure and purity.

Summary Table of Key Parameters

Parameter Value/Range Comments
Methyl alcohol volume to methyl malonate mass 10–12:1 (ml/g) For pyrimidine core synthesis
Sodium methoxide to methyl malonate molar ratio 2.5–4.5:1 Controls reaction completeness
Reaction temperature for pyrimidine synthesis 0–25 °C Ice bath initially, then warming
Chlorination temperature 20–105 °C Multi-step temperature control
Pd catalyst for coupling Pd(OAc)2, Pd(dppf)2Cl2 Used in Buchwald–Hartwig and cyanation
Coupling reaction yields 9–20% Moderate yields, optimization needed
Product purity (HPLC) >99.9% High purity achieved after purification

Q & A

Q. What are the recommended synthetic routes for 4-(4-Bromobenzyl)-6-chloro-2-methylpyrimidine, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : A common approach involves multi-step nucleophilic substitution and coupling reactions. For example, bromobenzyl groups can be introduced via Suzuki-Miyaura cross-coupling using palladium catalysts, while chlorination at the 6-position may employ POCl₃ under reflux . Optimization strategies include:
  • Varying temperature (80–120°C) and solvent polarity (e.g., DMF vs. THF) to balance reactivity and stability of intermediates.
  • Using molar ratios of 1:1.2 (substrate:reagent) to minimize side reactions.
  • Monitoring progress via TLC or HPLC-MS to identify byproducts early .

Q. How should researchers characterize the purity and structural identity of this compound?

  • Methodological Answer : Combine orthogonal techniques:
  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromobenzyl protons at δ 7.2–7.6 ppm, methyl groups at δ 2.1–2.5 ppm) .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradients to assess purity (>98%) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]+ at m/z 325.02 for C₁₂H₁₁BrClN₂) .

Q. What solvent systems are suitable for solubility testing, and how does this impact biological assays?

  • Methodological Answer : Test solubility in DMSO (for stock solutions) followed by dilution in PBS or cell culture media. Ensure DMSO concentration ≤0.1% to avoid cytotoxicity. If precipitation occurs, consider:
  • Sonication for 10–15 minutes.
  • Alternative solvents like ethanol or PEG-400 (if compatible with assay protocols) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of the bromobenzyl group in cross-coupling reactions?

  • Methodological Answer : Perform density functional theory (DFT) calculations to model transition states and electron density maps. Key steps:
  • Optimize geometry using B3LYP/6-31G(d) basis sets.
  • Calculate Fukui indices to identify nucleophilic/electrophilic sites on the pyrimidine ring.
  • Validate predictions with experimental data (e.g., regioselectivity in Suzuki couplings) .

Q. What strategies resolve contradictions in crystallographic data for halogenated pyrimidines?

  • Methodological Answer : Discrepancies in bond lengths/angles may arise from crystal packing effects. Address this by:
  • Collecting high-resolution single-crystal X-ray data (resolution ≤0.8 Å).
  • Comparing with analogous structures (e.g., 2-Bromo-4-chloro-6-(cyclohexylamino)pyrimidine, C–Br bond length ~1.89 Å ).
  • Using Hirshfeld surface analysis to quantify intermolecular interactions .

Q. How can researchers design structure-activity relationship (SAR) studies targeting the chloro and methyl substituents?

  • Methodological Answer : Synthesize derivatives with systematic substitutions (e.g., Cl → F, CH₃ → CF₃) and evaluate:
  • Electronic effects : Hammett constants (σ) to correlate substituents with bioactivity.
  • Steric effects : Molecular docking to assess binding pocket compatibility.
  • Pharmacokinetics : LogP measurements to compare lipophilicity trends .

Data Analysis & Troubleshooting

Q. What analytical workflows identify degradation products during stability studies?

  • Methodological Answer : Use LC-MS/MS with fragmentation patterns (e.g., loss of Br⁻ or Cl⁻ ions). Compare with reference standards for common degradants:
  • Debrominated products (detectable via isotopic patterns).
  • Hydrolysis intermediates (e.g., pyrimidinones) .

Q. How should researchers address inconsistencies in biological activity data across assay platforms?

  • Methodological Answer : Reconcile discrepancies by:
  • Standardizing assay conditions (e.g., cell line viability, incubation time).
  • Including positive controls (e.g., known kinase inhibitors for kinase assays).
  • Validating target engagement via SPR or ITC binding assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Bromobenzyl)-6-chloro-2-methylpyrimidine
Reactant of Route 2
4-(4-Bromobenzyl)-6-chloro-2-methylpyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.